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2-Hydroxymethyl-6-isopropylphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the hydroxylation of 2-isopropylphenol using a suitable oxidizing agent. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the selective formation of the desired product.
Another method involves the reduction of 2-hydroxy-3-(1-methylethyl)benzaldehyde using a reducing agent like sodium borohydride. This reaction is usually carried out in an appropriate solvent, such as ethanol, under mild conditions to yield Benzenemethanol, 2-hydroxy-3-(1-methylethyl)-.
Industrial Production Methods
Industrial production of Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Advanced techniques like catalytic hydrogenation and enzymatic synthesis may also be employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution on the benzene ring.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(1-methylethyl)benzaldehyde or 2-hydroxy-3-(1-methylethyl)benzoic acid.
Reduction: Formation of 2-hydroxy-3-(1-methylethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- can be compared with similar compounds such as:
Benzenemethanol, 2-hydroxy-: Lacks the isopropyl group, resulting in different chemical and biological properties.
Benzenemethanol, 3-hydroxy-: The hydroxyl group is positioned differently, affecting its reactivity and interactions.
Benzenemethanol, 4-hydroxy-: The hydroxyl group is in the para position, leading to distinct chemical behavior.
Biological Activity
2-Hydroxymethyl-6-isopropylphenol, also known as 2-(hydroxymethyl)-6-propan-2-ylphenol, is a compound with potential biological activities that have garnered scientific interest. This article reviews its biological properties, including its antimicrobial, antioxidant, and potential therapeutic effects. The mechanisms of action are explored, alongside relevant research findings and case studies.
Property | Details |
---|---|
CAS Number | 4397-16-4 |
Molecular Formula | C10H14O2 |
Molecular Weight | 166.22 g/mol |
IUPAC Name | 2-(hydroxymethyl)-6-propan-2-ylphenol |
InChI Key | MWBJMKYZFGPEMT-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it can disrupt microbial cell membranes, leading to cell death.
Case Study:
A study conducted on the efficacy of this compound against common pathogens revealed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves the disruption of the bacterial cell wall integrity and interference with metabolic pathways.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases.
Research Findings:
In vitro assays demonstrated that this compound effectively scavenges free radicals. A study reported an IC50 value of approximately 30 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity comparable to well-known antioxidants like ascorbic acid.
Potential Therapeutic Effects
Beyond its antimicrobial and antioxidant activities, there is ongoing research into the therapeutic applications of this compound in medicine.
Mechanism of Action:
The compound may exert its effects through several pathways:
- Modulation of Enzymatic Activity: It can inhibit enzymes involved in inflammatory processes.
- Cell Signaling Pathways: It may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Antioxidant Activity | Notes |
---|---|---|---|
This compound | Yes | Yes | Strong activity reported |
Thymol | Yes | Moderate | Used in traditional medicine |
Carvacrol | Yes | High | Known for broad-spectrum effects |
Toxicological Evaluations
Toxicological assessments are essential to understand the safety profile of any compound. Preliminary studies indicate that while this compound has beneficial biological activities, it also requires careful evaluation for potential toxicity.
Findings:
In animal models, doses exceeding certain thresholds have resulted in observable toxicity signs such as lethargy and gastrointestinal distress. An LD50 value has not been firmly established but preliminary estimates suggest moderate toxicity at high doses.
Properties
CAS No. |
4397-16-4 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7,11-12H,6H2,1-2H3 |
InChI Key |
MWBJMKYZFGPEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1O)CO |
Origin of Product |
United States |
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